11-(2-chlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(2-chlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties
Preparation Methods
The synthesis of 11-(2-chlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with dimedone (5,5-dimethylcyclohexane-1,3-dione) and an appropriate aldehyde under acidic or basic conditions . The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization to form the diazepine ring. Industrial production methods often utilize continuous flow chemistry to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and nucleophiles under basic conditions for substitution. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
11-(2-chlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: It is used in studies related to its pharmacological effects, particularly its interaction with neurotransmitter receptors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, lorazepam, and clonazepam. Compared to these, 11-(2-chlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a unique structure due to the presence of multiple methyl groups and a chlorophenyl group, which may contribute to its distinct pharmacological profile . This uniqueness can be advantageous in developing new therapeutic agents with specific properties.
Properties
Molecular Formula |
C23H25ClN2O |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H25ClN2O/c1-13-9-17-18(10-14(13)2)26-22(15-7-5-6-8-16(15)24)21-19(25-17)11-23(3,4)12-20(21)27/h5-10,22,25-26H,11-12H2,1-4H3 |
InChI Key |
RMBGQJMJDUUVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=CC=C4Cl)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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